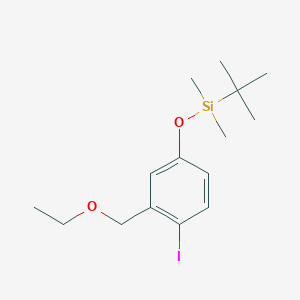
tert-Butyl(3-(ethoxymethyl)-4-iodophenoxy)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl(3-(ethoxymethyl)-4-iodophenoxy)dimethylsilane is a complex organic compound that features a tert-butyl group, an ethoxymethyl group, an iodine atom, and a dimethylsilane moiety
准备方法
The synthesis of tert-Butyl(3-(ethoxymethyl)-4-iodophenoxy)dimethylsilane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The initial step involves the reaction of 3-(ethoxymethyl)-4-iodophenol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This reaction results in the formation of the tert-butyl dimethylsilyl ether of the phenol.
Introduction of the ethoxymethyl group:
Final product formation: The final step involves the coupling of the intermediate with tert-butyl dimethylsilyl chloride under appropriate conditions to yield the desired compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
化学反应分析
tert-Butyl(3-(ethoxymethyl)-4-iodophenoxy)dimethylsilane can undergo various chemical reactions, including:
Substitution reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are commonly used for these reactions.
Reduction reactions: The compound can be reduced to form corresponding hydroxy or alkoxy derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
tert-Butyl(3-(ethoxymethyl)-4-iodophenoxy)dimethylsilane has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound can be used as a probe in biological studies to investigate the interactions of small molecules with biological macromolecules.
Medicine: Potential applications in medicinal chemistry include the development of novel therapeutic agents. The compound’s structural features may allow for the design of molecules with specific biological activities.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of tert-Butyl(3-(ethoxymethyl)-4-iodophenoxy)dimethylsilane depends on its specific application. In general, the compound can interact with various molecular targets through covalent or non-covalent interactions. The presence of the iodine atom allows for the formation of halogen bonds, while the phenoxy and ethoxymethyl groups can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to specific biological effects.
相似化合物的比较
tert-Butyl(3-(ethoxymethyl)-4-iodophenoxy)dimethylsilane can be compared with other similar compounds, such as:
tert-Butyl(3-(methoxymethyl)-4-iodophenoxy)dimethylsilane: This compound has a methoxymethyl group instead of an ethoxymethyl group. The difference in the alkyl chain length can affect the compound’s reactivity and interactions with other molecules.
tert-Butyl(3-(ethoxymethyl)-4-bromophenoxy)dimethylsilane: This compound has a bromine atom instead of an iodine atom. The difference in halogen size and electronegativity can influence the compound’s chemical properties and reactivity.
tert-Butyl(3-(ethoxymethyl)-4-chlorophenoxy)dimethylsilane: This compound has a chlorine atom instead of an iodine atom. Similar to the bromine derivative, the difference in halogen properties can affect the compound’s behavior in chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and physical properties that can be exploited in various applications.
属性
分子式 |
C15H25IO2Si |
|---|---|
分子量 |
392.35 g/mol |
IUPAC 名称 |
tert-butyl-[3-(ethoxymethyl)-4-iodophenoxy]-dimethylsilane |
InChI |
InChI=1S/C15H25IO2Si/c1-7-17-11-12-10-13(8-9-14(12)16)18-19(5,6)15(2,3)4/h8-10H,7,11H2,1-6H3 |
InChI 键 |
FNAICYLLVIGEEH-UHFFFAOYSA-N |
规范 SMILES |
CCOCC1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B14770443.png)
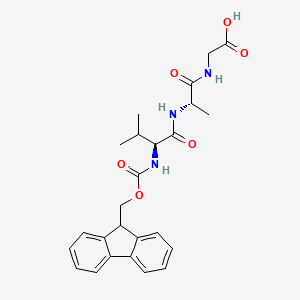
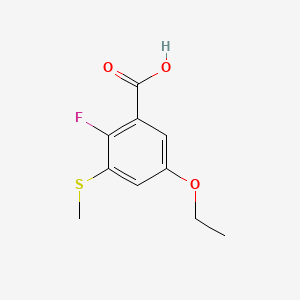
![1,5-Dimethyl 2-[(4-ethynylphenyl)formamido]pentanedioate](/img/structure/B14770464.png)

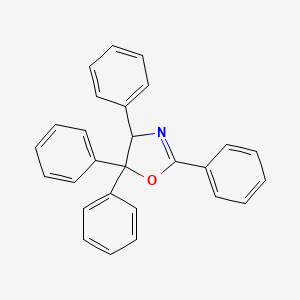
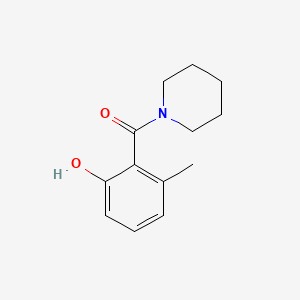
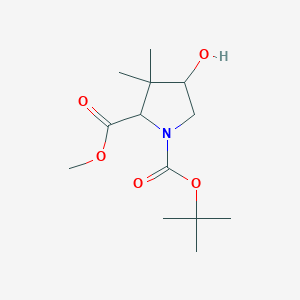
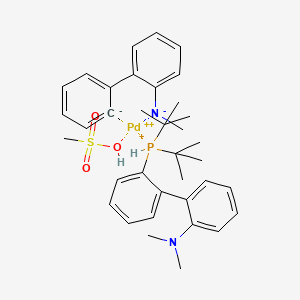

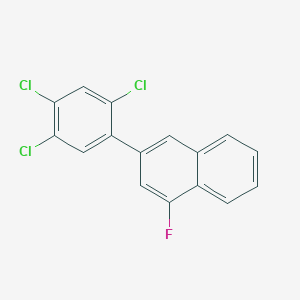
![N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14770495.png)
